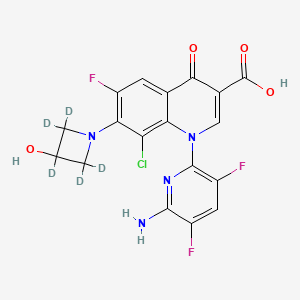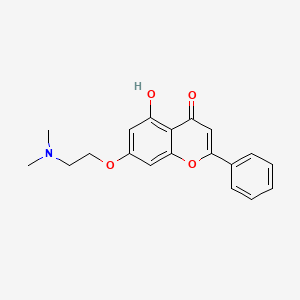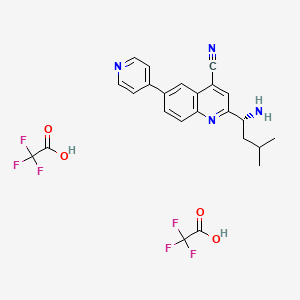
Aak1-IN-3 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aak1-IN-3 (tfa) is a quinoline analogue that acts as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1). This compound is brain-penetrant and has shown potential in the research of neuropathic pain due to its ability to inhibit AAK1 with an IC50 value of 11 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aak1-IN-3 (tfa) involves the preparation of a quinoline core structure followed by functionalization to introduce the necessary substituents. The synthetic route typically includes:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Functionalization: Introduction of functional groups to the quinoline core to achieve the desired inhibitory activity. This may involve reactions such as halogenation, nitration, and subsequent reduction or substitution reactions.
Industrial Production Methods
Industrial production of Aak1-IN-3 (tfa) would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Aak1-IN-3 (tfa) can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Nitro groups introduced during functionalization can be reduced to amines.
Substitution: Halogenated quinoline derivatives can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction of nitro groups can produce aminoquinolines.
Scientific Research Applications
Aak1-IN-3 (tfa) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of AAK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating receptor endocytosis and its potential impact on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for neuropathic pain and other central nervous system disorders. .
Mechanism of Action
Aak1-IN-3 (tfa) exerts its effects by inhibiting adaptor protein 2-associated kinase 1 (AAK1). AAK1 is involved in the phosphorylation of the μ2 subunit of the adaptor protein complex 2 (AP-2), which plays a crucial role in clathrin-mediated endocytosis. By inhibiting AAK1, Aak1-IN-3 (tfa) disrupts this process, thereby affecting receptor internalization and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine-based inhibitors: These compounds also target AAK1 and have been investigated for their potential in treating neuropathic pain.
Uniqueness
Aak1-IN-3 (tfa) is unique due to its high brain penetration and potent inhibitory activity against AAK1. Its ability to cross the blood-brain barrier makes it particularly valuable for research into central nervous system disorders. Additionally, its quinoline core structure provides a versatile scaffold for further chemical modifications to enhance its activity and selectivity.
Properties
Molecular Formula |
C24H22F6N4O4 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m1../s1 |
InChI Key |
ARWMHIAYTRRPLS-JPKZNVRTSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


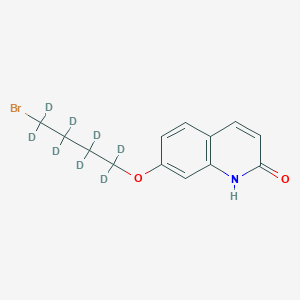
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
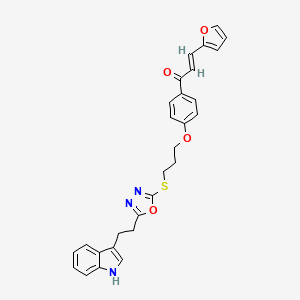

![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
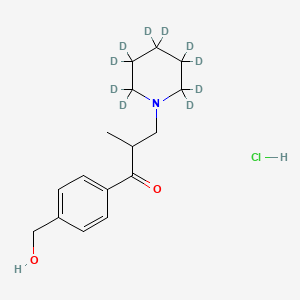

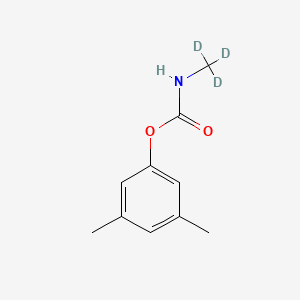
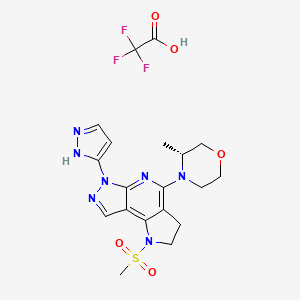
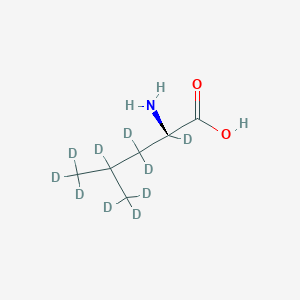
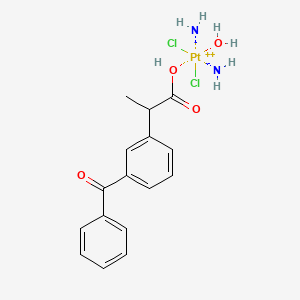
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
